Menadiol sodium diphosphate
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Overview
Description
Kappadione is a Vitamin K derivative (chemically, it is menadiol sodium diphosphate), previously approved by FDA prior to 1982 and marketed by Lilly Marketing for this drug has been discontinued and is not available in North America. It has been found to have carcinogenic potential in mammalian cells as well as cytotoxic properties. Studies involving the active metabolite of this formulation, menadione, showed oocyte toxicity in a study of mice.
Scientific Research Applications
Applications in Cancer Research
Radiotherapy and Chemotherapy Enhancement : Menadiol sodium diphosphate has been used as an antimitotic agent, radiosensitizer, and internal irradiation agent for neoplasms. It has shown potential in enhancing the effects of radiotherapy and chemotherapy in cancer treatment (Fujino, 1982).
Radioactive Drug Development : Investigations into developing tritiated derivatives of Menadiol sodium diphosphate as a radioactive drug have been carried out, showing some effectiveness in treating advanced tumors (Mitchell, 1974).
Biochemical and Pharmacological Studies
Enzyme Activity Studies : Menadiol sodium diphosphate has been used as a substrate for acid phosphatase determination, particularly in studies related to prostatic acid phosphatase. This usage provides specificity for this enzyme, beneficial for biochemical research (Fujino, 1982).
Histochemistry and Immunohistochemistry : It has been introduced as a substrate for nonspecific alkaline phosphatase in histochemistry and immunohistochemistry, offering a more sensitive response and ease of synthesis in the laboratory (Dikow et al., 2006).
Study of Biological Quantum Conversion : Menadiol sodium diphosphate has been studied as part of a model system for understanding biological quantum conversion processes. This research provides insights into fundamental biochemical reactions and energy conversions (Song & Moore, 1968).
properties
CAS RN |
131-13-5 |
---|---|
Product Name |
Menadiol sodium diphosphate |
Molecular Formula |
C11H8Na4O8P2 |
Molecular Weight |
422.08 g/mol |
IUPAC Name |
tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate |
InChI |
InChI=1S/C11H12O8P2.4Na/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI Key |
GZBACHSOZNEZOG-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
boiling_point |
655.3 |
Other CAS RN |
131-13-5 |
Related CAS |
84-98-0 (Parent) |
synonyms |
2-methyl-1,4-naphthohydroquinone 2-methyl-1,4-naphthoquinol dihydrovitamin K3 menadiol menadiol diphosphate menadiol diphosphate ion menadiol diphosphate, monosodium salt menadiol diphosphate, tetrasodium salt menadiol, (-1)-ion menadiol, monopotassium salt naphtadon reduced menadione Synkavit Synkavite |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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